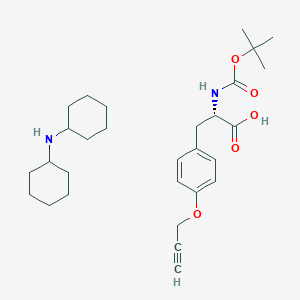
Boc-L-Tyr(Propargyl)-OH DCHA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-L-Tyr(Propargyl)-OH DCHA: is a compound that combines the tert-butoxycarbonyl (Boc) protecting group with L-tyrosine and a propargyl group. The DCHA (dicyclohexylamine) component is often used as a counterion to enhance the solubility and stability of the compound. This compound is primarily used in peptide synthesis and various biochemical applications due to its unique structural properties.
作用机制
Target of Action
Boc-L-Tyr(Propargyl)-OH DCHA, also known as N-BOC-L-Tyr, is a derivative of the amino acid tyrosine
Mode of Action
It’s known that the compound is used in the synthesis of peptides . The Boc (tert-butyloxycarbonyl) group serves as a protective group for the amino acid during peptide synthesis, preventing unwanted side reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound at 0-8 °C to maintain its stability . Furthermore, the compound’s efficacy in peptide synthesis can be influenced by factors such as pH, temperature, and the presence of other reactants.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-Tyr(Propargyl)-OH DCHA typically involves the protection of the amino group of L-tyrosine with a Boc group, followed by the introduction of a propargyl group. The reaction conditions often involve the use of tert-butoxycarbonyl anhydride (Boc2O) and a base such as triethylamine in an organic solvent like tetrahydrofuran (THF). The propargyl group is introduced using propargyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The use of automated peptide synthesizers and solid-phase synthesis techniques can also be employed to streamline the production process.
化学反应分析
Types of Reactions: Boc-L-Tyr(Propargyl)-OH DCHA undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of propargyl aldehyde or propargylic acid.
Reduction: Formation of saturated tyrosine derivatives.
Substitution: Formation of azido or thiol-substituted tyrosine derivatives.
科学研究应用
Chemistry: Boc-L-Tyr(Propargyl)-OH DCHA is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Boc protecting group is stable under basic conditions and can be removed under acidic conditions, making it ideal for stepwise peptide assembly.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The propargyl group can be used for click chemistry, allowing for the attachment of various biochemical probes.
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. The propargyl group can be modified to enhance the pharmacokinetic properties of the peptides.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins. It is also used in the development of diagnostic tools and therapeutic agents.
相似化合物的比较
Boc-L-Tyr-OH: This compound lacks the propargyl group and is used primarily for peptide synthesis.
Fmoc-L-Tyr(Propargyl)-OH: This compound uses the fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Boc-L-Tyr(2-Br-Z)-MBHA Resin: This resin-bound compound is used in solid-phase peptide synthesis.
Uniqueness: Boc-L-Tyr(Propargyl)-OH DCHA is unique due to the presence of the propargyl group, which allows for click chemistry applications. The combination of Boc protection and DCHA counterion enhances its stability and solubility, making it highly versatile for various scientific research applications.
属性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-ynoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5.C12H23N/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,6-9,14H,10-11H2,2-4H3,(H,18,21)(H,19,20);11-13H,1-10H2/t14-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWXAIKEIVCIIC-UQKRIMTDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
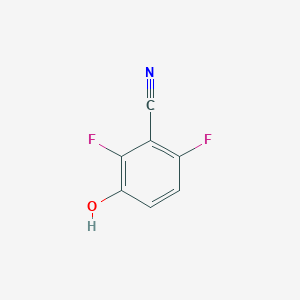
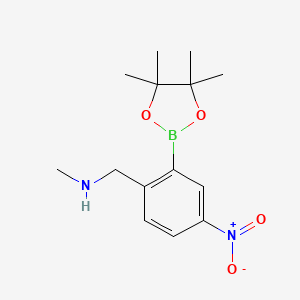
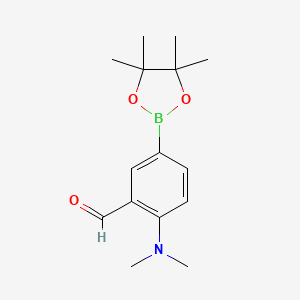
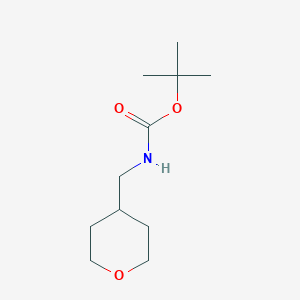
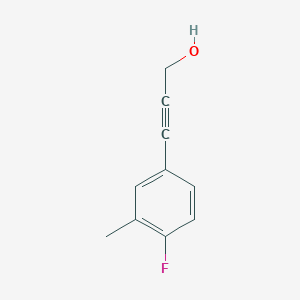
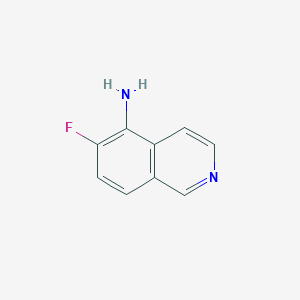
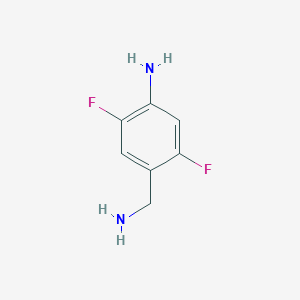
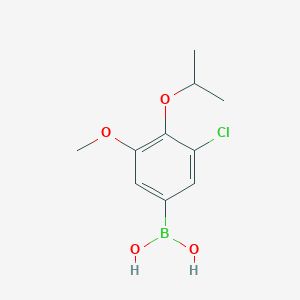
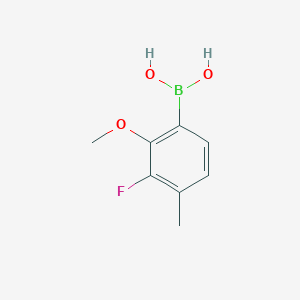
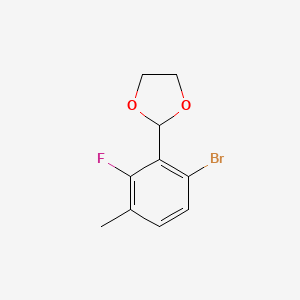
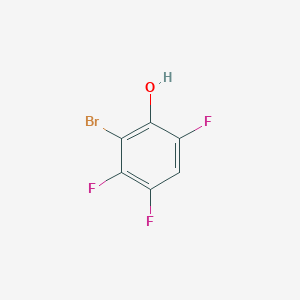

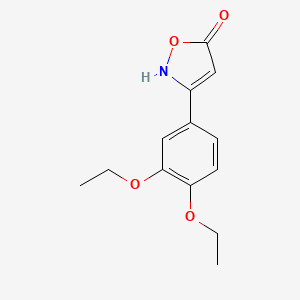
![4-[(Butylamino)methyl]-2-ethoxyphenol hydrochloride](/img/structure/B6343146.png)
